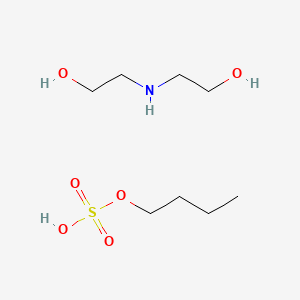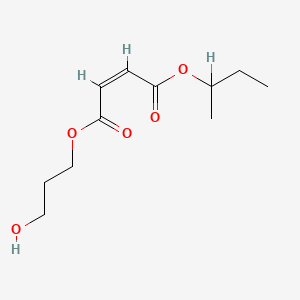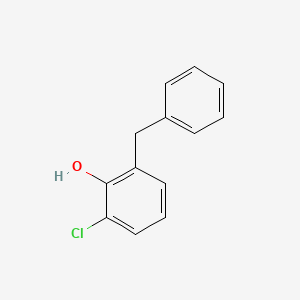
Methyl zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl zinc, with the chemical formula CH₃Zn, is an organozinc compound. It is a colorless liquid that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: Methyl zinc can be synthesized through the reaction of zinc with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether or tetrahydrofuran. The general reaction is as follows:
Zn+CH3I→CH3ZnI
Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. The process requires stringent control of reaction conditions to ensure safety and maximize yield. The use of specialized equipment to handle the pyrophoric nature of this compound is essential.
化学反応の分析
反応の種類: メチル亜鉛は、以下のものを含むさまざまな種類の化学反応を起こします。
酸化: メチル亜鉛は、酸化されて酸化亜鉛とメタンを形成する可能性があります。
還元: 特定の反応において還元剤として作用する可能性があります。
置換: メチル亜鉛は、メチル基が求電子剤に転移される求核置換反応に参加することができます。
一般的な試薬と条件:
酸化: 酸素または空気は、メチル亜鉛を酸化することができます。
還元: 触媒の存在下での水素ガス。
置換: 不活性溶媒中のハロアルカンまたはその他の求電子剤。
生成される主要な生成物:
酸化: 酸化亜鉛 (ZnO) とメタン (CH₄)。
還元: さまざまな還元された有機化合物。
置換: 異なるアルキル基を持つ新しい有機亜鉛化合物。
4. 科学研究における用途
メチル亜鉛は、科学研究においていくつかの用途があります。
化学: 複雑な有機分子の合成、特に炭素-炭素結合の形成に使用されます。
生物学: 生物学的システムにおける潜在的な役割について調査されていますが、高い反応性のために直接使用することは制限されています。
医学: 反応性が高いため、直接的な用途は限られていますが、誘導体および関連化合物は、潜在的な治療用途について研究されています。
産業: 医薬品、農薬、その他のファインケミカルの製造に使用されます。
科学的研究の応用
Methyl zinc has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, although its high reactivity limits its direct use.
Medicine: Limited direct applications due to its reactivity, but derivatives and related compounds are studied for potential therapeutic uses.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
メチル亜鉛の作用機序には、求電子剤にメチル基を供与する求核剤として作用する能力が関与しています。この反応性は、炭素が部分的に負であり、亜鉛が部分的に正である炭素-亜鉛結合の極性によるものです。この分極化により、メチル基がさまざまな基質に転移されます。
類似化合物:
- ジエチル亜鉛 (C₂H₅)₂Zn
- ジメチルカドミウム (CH₃)₂Cd
- ジメチル水銀 (CH₃)₂Hg
比較:
- 反応性: メチル亜鉛は、ジエチル亜鉛と同様に非常に反応性が高く、自然発火性がありますが、ジメチルカドミウムやジメチル水銀よりも反応性が高いです。
- 毒性: メチル亜鉛は、非常に毒性が高く、重大な健康上のリスクをもたらすジメチルカドミウムやジメチル水銀に比べて毒性が低い。
- 用途: これらの化合物はすべて有機合成に使用されますが、メチル亜鉛は、高い反応性と低い毒性のために好まれています。
メチル亜鉛は、高い反応性と比較的低い毒性という独自の組み合わせを備えているため、有機合成において貴重な試薬となっています。
類似化合物との比較
- Diethyl zinc (C₂H₅)₂Zn
- Dimethyl cadmium (CH₃)₂Cd
- Dimethyl mercury (CH₃)₂Hg
Comparison:
- Reactivity: Methyl zinc is highly reactive and pyrophoric, similar to diethyl zinc but more reactive than dimethyl cadmium and dimethyl mercury.
- Toxicity: this compound is less toxic compared to dimethyl cadmium and dimethyl mercury, which are highly toxic and pose significant health risks.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for its higher reactivity and lower toxicity.
This compound stands out due to its unique combination of high reactivity and relatively lower toxicity, making it a valuable reagent in organic synthesis.
特性
CAS番号 |
42217-98-1 |
|---|---|
分子式 |
CH3Zn- |
分子量 |
80.4 g/mol |
IUPAC名 |
carbanide;zinc |
InChI |
InChI=1S/CH3.Zn/h1H3;/q-1; |
InChIキー |
DXRNQWQBMGZRJX-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















